Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride
Description
Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride (IUPAC name: N,N-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrazol-4-amine dihydrochloride; CAS 28469-09-2) is a thiazole derivative with a pyrazole substituent at position 2 of the thiazole ring. The pyrazole moiety is further substituted with a dimethylamino group at position 4, and the thiazole ring bears a methyl group at position 2.
Structurally, the molecule combines a planar thiazole core with a pyrazole ring, where the dimethylamino group introduces electron-donating properties. This configuration may influence its reactivity, binding affinity, and interactions in biological systems.
Properties
CAS No. |
28469-09-2 |
|---|---|
Molecular Formula |
C9H14Cl2N4S |
Molecular Weight |
281.20 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N4S.2ClH/c1-7-6-14-9(11-7)13-5-8(4-10-13)12(2)3;;/h4-6H,1-3H3;2*1H |
InChI Key |
MKROAOLBVVVUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2C=C(C=N2)N(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves the strategic coupling of substituted thiazole and pyrazole rings. While direct literature specifically detailing the preparation of this exact compound is limited, established synthetic methodologies for related thiazole-pyrazole hybrids provide a reliable framework.
The typical preparation involves:
Step 1: Synthesis of the thiazole intermediate
The thiazole ring, substituted at the 2- and 4-positions, is commonly synthesized via classical methods such as the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides or thioureas. Alternative methods include the Cook–Heilbron synthesis and Herz synthesis , which have been employed for various thiazole derivatives.Step 2: Preparation of the pyrazole derivative
The pyrazole ring with a dimethylamino substituent can be synthesized through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds, followed by N-alkylation or amination to introduce the dimethylamino group.Step 3: Coupling of thiazole and pyrazole moieties
The key step involves the formation of a bond between the 2-position of the thiazole and the 1-position of the pyrazole. This is often achieved through nucleophilic substitution or condensation reactions, where a suitable leaving group on the thiazole intermediate reacts with the pyrazole nitrogen nucleophile. The reaction conditions typically require anhydrous solvents, mild heating, and sometimes the use of a base or catalyst to facilitate coupling.Step 4: Formation of the dihydrochloride salt
The free base form of the coupled product is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing the compound's stability and solubility for further applications.
Detailed Synthetic Route Example (Hypothetical)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | α-Haloketone + Thiourea, reflux in ethanol | Formation of 4-methylthiazole-2-amine intermediate | 70-85 | Classical Hantzsch synthesis |
| 2 | Hydrazine + 1,3-diketone, followed by dimethylamine alkylation | Synthesis of 4-(dimethylamino)pyrazole | 65-80 | Pyrazole ring formation and substitution |
| 3 | Thiazole intermediate + Pyrazole derivative, base (e.g., K2CO3), DMF, 80°C, 12 h | Coupling reaction to form thiazole-pyrazole hybrid | 55-75 | Nucleophilic substitution at thiazole C-2 |
| 4 | Treatment with HCl in ethanol | Salt formation | Quantitative | Dihydrochloride salt crystallization |
Note: The above table is constructed based on analogous synthetic strategies for similar compounds, as direct literature on this compound’s synthesis is scarce.
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography using mixtures of ethyl acetate and dichloromethane is commonly employed to purify intermediates and final products.
- Recrystallization: The dihydrochloride salt is often recrystallized from ethanol or aqueous ethanol to obtain a pure crystalline solid.
- Spectroscopic Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure and substitution pattern.
- Mass Spectrometry (MS) verifies molecular weight and purity.
- Infrared (IR) spectroscopy identifies functional groups.
- Elemental analysis confirms the composition consistent with the dihydrochloride salt form.
Research Findings on Preparation Methods
- The Hantzsch thiazole synthesis remains a cornerstone for preparing thiazole rings substituted at the 2- and 4-positions, providing a robust and high-yielding route.
- Modifications to classical methods, such as microwave-assisted synthesis, have been reported to improve reaction times and yields for thiazole derivatives.
- Pyrazole derivatives with amino substitutions, including dimethylamino groups, are synthesized via multi-step reactions starting from hydrazines and diketones, then functionalized through alkylation or amination.
- The coupling of thiazole and pyrazole rings typically requires careful control of reaction conditions to avoid side reactions, with polar aprotic solvents and mild bases favored.
- Formation of dihydrochloride salts is a standard practice to enhance solubility and stability for biological testing.
Summary Table of Preparation Methods and Key Parameters
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines .
Scientific Research Applications
Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used as a corrosion inhibitor for metals like zinc
Mechanism of Action
The mechanism of action of thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Thiazolyl Hydrazone Derivatives ()
Compounds such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole share the thiazole core but replace the pyrazole group with a hydrazone-linked furan system. Key comparisons include:
- Antifungal Activity : These derivatives exhibit moderate anticandidal activity (MIC = 250 µg/mL against Candida utilis) but are far less potent than fluconazole (MIC = 2 µg/mL) .
- Anticancer Activity: The hydrazone derivative with a 4-chlorophenyl group showed IC50 = 125 µg/mL against MCF-7 cells, with low toxicity to NIH/3T3 cells (IC50 > 500 µg/mL). This suggests that electron-withdrawing substituents (e.g., Cl, NO2) enhance cytotoxicity .
- Structural Differences: The target compound’s dimethylamino-pyrazole group may confer improved solubility and altered electronic effects compared to nitro- or chloro-substituted hydrazones.
Pyrazole-Thiazole Hybrids ()
Compounds 4 and 5 (fluorophenyl- and chlorophenyl-substituted thiazoles) feature triazole-pyrazole-thiazole architectures. They crystallize in triclinic systems with near-planar conformations, except for one fluorophenyl group oriented perpendicularly. This structural rigidity contrasts with the target compound’s dihydrochloride salt, which likely adopts a more flexible conformation due to protonation and ionic interactions .
Zinc Thiazole ()
Zinc thiazole (G.2.8) is a metal complex used as a lipid peroxidation inhibitor. Unlike the target compound, it lacks a pyrazole group and instead coordinates with zinc, which may enhance its stability in environmental applications. This highlights how metalation alters physicochemical properties and biological targets .
Pharmacokinetic and Physicochemical Properties
- Solubility: The dihydrochloride form of the target compound likely improves aqueous solubility compared to neutral analogs like the hydrazone derivatives in . For example, ethyl 4-(dimethylamino) benzoate () exhibits higher reactivity and solubility than non-aminated analogs, suggesting the dimethylamino group in the target compound may similarly enhance bioavailability .
Biological Activity
Thiazole derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The specific compound Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Overview of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They serve as versatile scaffolds in drug design due to their ability to interact with various biological targets. The thiazole ring is associated with antimicrobial , anticancer , anti-inflammatory , and neurological activities, making it an attractive target for pharmaceutical research .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a series of thiazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2). One study reported that certain thiazole analogues induced cell cycle arrest at the G2/M phase and increased apoptosis in MCF-7 cells .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4 | MCF-7 | 5.73 | Induces apoptosis |
| Compound 10 | HepG-2 | 1.61 | Cell cycle arrest |
| Compound 13 | A-431 | <0.01 | Bcl-2 inhibition |
Acetylcholinesterase Inhibition
Thiazole derivatives have also been studied for their acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating Alzheimer's disease. Compounds such as 10 and 16 showed potent AChE inhibition with IC50 values of 103.24 nM and 108.94 nM, respectively . Molecular docking studies indicated that these compounds bind effectively within the AChE active site, suggesting their potential as lead compounds for developing new AChE inhibitors.
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is often influenced by their structural modifications. Substituents on the thiazole ring can significantly enhance or diminish activity:
- Electron-withdrawing groups (e.g., nitro groups) tend to improve antimicrobial activity.
- Electron-donating groups (e.g., methoxy groups) have been associated with increased anticancer efficacy.
For instance, the presence of a methyl group at position 4 on the phenyl ring was found to enhance cytotoxic activity against cancer cells .
Study 1: Anticancer Efficacy
In a recent study, a novel thiazole derivative was synthesized and tested against MCF-7 cells. The compound exhibited significant anti-proliferative effects, leading to a marked reduction in cell viability and induction of apoptosis through mitochondrial pathways .
Study 2: AChE Inhibition
Another investigation focused on the AChE inhibitory properties of various thiazole derivatives. The most promising candidates were subjected to molecular docking studies, revealing favorable binding interactions that correlate with their observed biological activities .
Q & A
Q. What are the recommended synthetic routes for preparing Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. A general method involves:
Condensation : Reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with a substituted aldehyde in ethanol under reflux with glacial acetic acid as a catalyst .
Cyclization : Refluxing intermediates in DMSO or ethanol to form the thiazole core, followed by purification via crystallization (e.g., water-ethanol mixtures) .
- Optimization : Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio). For example, factorial designs can minimize trial runs while maximizing yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Melting point analysis (e.g., 141–143°C range) and HPLC with UV detection .
- Structural Confirmation :
- FT-IR : Identify functional groups (e.g., C=N stretching in thiazole at ~1600 cm⁻¹).
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole and dimethylamino proton signals) .
- Mass Spectrometry : ESI-MS for molecular ion verification (expected m/z for C₉H₁₂N₄S·2HCl) .
Q. What solvent systems are suitable for solubility testing, and how can stability under varying pH/temperature be assessed?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy to quantify solubility .
- Stability :
- Thermal : TGA/DSC to analyze decomposition temperatures.
- pH Stability : Incubate in buffers at 25–37°C, monitor degradation via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity or binding interactions in biological systems?
- Methodological Answer :
- Reactivity : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
- Binding Studies : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinities. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to distinguish specific activity from cytotoxicity .
- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways affected at non-toxic doses. Compare with positive controls (e.g., known kinase inhibitors) .
- Replicate Conditions : Ensure consistency in cell lines, assay protocols (e.g., MTT vs. resazurin), and solvent controls .
Q. How can reaction engineering improve scalability of the synthesis while minimizing byproducts?
- Methodological Answer :
- Flow Chemistry : Optimize continuous flow reactors for high-purity output by controlling residence time and temperature .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to detect intermediates and adjust parameters in real time .
Q. What methodologies are recommended for studying the compound’s interaction with cellular membranes or transporters?
- Methodological Answer :
- Membrane Permeability : Caco-2 cell monolayer assays to measure apparent permeability (Papp) .
- Transporter Inhibition : Use fluorescent probes (e.g., rhodamine 123 for P-gp) in competitive uptake assays .
- Lipophilicity : Determine logP via shake-flask method or HPLC-derived chromatographic hydrophobicity index (CHI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
